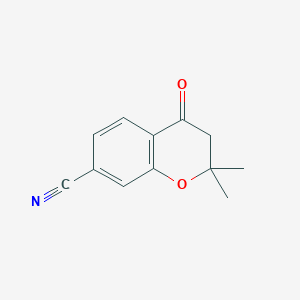

2,2-Dimethyl-4-oxochroman-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Dimethyl-4-oxochroman-7-carbonitrile” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is a white to tan solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO2/c1-12(2)6-10(14)9-4-3-8(7-13)5-11(9)15-12/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a white to tan solid . It has a molecular weight of 201.22 . The storage temperature is +4°C .Scientific Research Applications

Health Benefits and Applications

4,4-Dimethyl Phytosterols 4,4-Dimethyl phytosterols, while distinct from 2,2-Dimethyl-4-oxochroman-7-carbonitrile, are similar in their methylated structure. These compounds are noteworthy due to their health benefits, particularly their involvement in the endogenous cannabinoid system (ECS) and disease prevention, as revealed in recent studies. Despite being less recognized than 4-desmethyl phytosterols, the molecular recognition of 4,4-dimethyl phytosterols of bioactive compounds is crucial, underlining the importance of methylation in molecular functionality (Zhang et al., 2019).

Chemical Recycling and Carbon Dioxide Utilization

Chemical Recycling of Carbon Dioxide The chemical recycling of carbon dioxide to fuels is an emerging field. The review by Centi and Perathoner (2009) emphasizes the necessity of minimal hydrogen consumption, the production of easily storable and transportable fuels, and the utilization of renewable energy sources. The synthesis of alcohols, especially ≥C2 using solar energy, is recognized as a preferable option, though it remains a long-term objective. The review also discusses various processes involved in CO2 chemical recycling, underlining the potential of this approach in reducing greenhouse gas emissions (Centi & Perathoner, 2009).

Electrochemical Valorisation of CO2 The application of ionic liquids in the electrochemical valorisation of CO2 has received significant attention. This process is considered an attractive alternative for recycling CO2 and storing electricity from intermittent renewable sources. The review by Alvarez-Guerra et al. (2015) provides a comprehensive discussion on the utilization of ionic liquids for the valorisation of CO2 through electrochemical routes, highlighting significant improvements in CO2 electroreduction to CO (Alvarez-Guerra et al., 2015).

Fuel Applications

Dimethyl Ether in Compression Ignition Engines Dimethyl-ether (DME) is recognized as an attractive alternative to conventional diesel fuel for compression ignition (CI) engines. The review by Park and Lee (2014) discusses the application characteristics of DME, including its fuel properties, spray and atomization characteristics, combustion performance, and exhaust emission characteristics. The study also addresses technological challenges and field test results of DME-fueled vehicles, pointing out the potential of DME as an alternative fuel (Park & Lee, 2014).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-4-oxo-3H-chromene-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-12(2)6-10(14)9-4-3-8(7-13)5-11(9)15-12/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRFBUBCMVKJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2404864.png)

![Ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2404866.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404867.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2404873.png)

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)

![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)